molecular formula C10H14O B1581738 1-Phenyl-1-butanol CAS No. 614-14-2

1-Phenyl-1-butanol

Cat. No. B1581738
CAS RN: 614-14-2
M. Wt: 150.22 g/mol
InChI Key: HQRWWHIETAKIMO-UHFFFAOYSA-N
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Description

1-Phenyl-1-butanol is a compound used as an intermediate in the synthesis of (E)-1-Phenyl-1-butene . This compound is used to study olefin oxidation by cytochrome P-450 .


Synthesis Analysis

1-Phenyl-1-butanol can be synthesized through the asymmetric reductive amination of carbonyl compounds . This process involves the use of ®-selective ω-transaminase, a key enzyme for the asymmetric reductive amination .


Molecular Structure Analysis

The molecular formula of 1-Phenyl-1-butanol is C10H14O . It has a molecular weight of 150.2176 .


Chemical Reactions Analysis

1-Phenyl-1-butanol can undergo various chemical reactions. For instance, it can be used as a substrate in the thermodynamic studies of transesterification of phenyl alkanols with butyl acetate in the presence of lipase enzyme . It can also undergo reduction of phenyl alkanones in the presence of ketoreductase enzyme .


Physical And Chemical Properties Analysis

1-Phenyl-1-butanol has a density of 1.0±0.1 g/cm3 . Its boiling point is 231.9±8.0 °C at 760 mmHg . The compound has a molar refractivity of 46.6±0.3 cm3 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Thermodynamics .

Summary of the Application

1-Phenyl-1-butanol is used as a substrate in thermodynamic studies .

Methods of Application or Experimental Procedures

The methods involve the transesterification of phenyl alkanols with butyl acetate in the presence of a lipase enzyme. It is also used in the reduction of phenyl alkanones in the presence of a ketoreductase enzyme .

Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

1-Phenyl-1-butanol is a chemical compound with the formula C10H14O. It has a molecular weight of 150.2176 . It is used in the synthesis of other chemical compounds .

Synthesis of NK105

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

4-Phenyl-1-butanol is used in the synthesis of NK105 , a paclitaxel-incorporating micellar nanoparticle formulation .

Synthesis of Substituted Pyrrolidine-2-carboxylic Acids

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

4-Phenyl-1-butanol is used as a reagent in the synthesis of substituted pyrrolidine-2-carboxylic acids which are used in the treatment of AT2 receptor function associated diseases .

Oxidation to 2-Phenyltetrahydrofuran

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

4-Phenyl-1-butanol is oxidized by ceric ammonium nitrate in acetonitrile to afford 2-phenyltetrahydrofuran .

Hydrogenation and Dehydrogenation

Specific Scientific Field

This application falls under the field of Chemical Engineering .

Summary of the Application

1-Phenyl-1-butanol is used in the hydrogenation and dehydrogenation process to minimize severe reaction conditions and increase yield .

properties

IUPAC Name

1-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRWWHIETAKIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316124
Record name 1-Phenyl-1-butanol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-butanol

CAS RN

614-14-2
Record name 1-Phenyl-1-butanol
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Record name 1-Phenylbutanol, (+/-)-
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Record name 614-14-2
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Record name 1-Phenyl-1-butanol
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Record name 1-phenylbutan-1-ol
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Record name 1-PHENYLBUTANOL, (±)-
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Synthesis routes and methods

Procedure details

To a stirring solution of 890 mg of commercially available butyrophenone in 30 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added 250 mg of lithium aluminum hydride in portions. After 2 hours the grey suspension is slowly treated with 0.25 mL of water followed by 1.10 mL of 1N sodium hydroxide. After 0.5 hours the resulting whim precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 0.90 g of the title product as a clear, colorless oil. This product may be used directly in the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
C Cheng, HR Tsai - Journal of Chemical Technology & …, 2008 - Wiley Online Library
… We can obtain an enantiomeric excess in R-1-phenyl-1-butanol at 98.8% and a yield of 9.6% with a biphasic culture of 40% hexane volume percentage at pH 5.0 but without the …
Number of citations: 10 onlinelibrary.wiley.com
YB Tewari, DJ Vanderah, JD Rozzell - Journal of Molecular Catalysis B …, 2003 - Elsevier
… , (R)-(+)-1-phenyl-1-butanol. The acetates of benzyl alcohol, (R)-(+)-1-phenyl ethanol, (R)-(+)-1-phenyl-1-propanol, and (R)-(+)-1-phenyl-1-butanol were synthesized in our laboratory by …
Number of citations: 16 www.sciencedirect.com
A Nowok, K Jurkiewicz, M Dulski, H Hellwig… - Journal of Molecular …, 2021 - Elsevier
… (1-phenylethanol, 1-phenyl-1-propanol, 1-phenyl-1-butanol and 2-methyl-1-phenyl-1-… 1-phenylethanol, 1-phenyl-1-propanol, 1-phenyl-1-butanol, the intermolecular OH···O bonds …
Number of citations: 12 www.sciencedirect.com
D Bianchi, P Moraschini, A Bosetti, P Cesti - Tetrahedron: Asymmetry, 1994 - Elsevier
Enzymatic Preparation of*Optically Active 4-Chloro-1-phenyl-1-butanol Derivatives … Enzymatic Preparation of*Optically Active 4-Chloro-1-phenyl-1-butanol Derivatives …
Number of citations: 6 www.sciencedirect.com
SR Tsai, C Cheng - Journal of liquid chromatography & related …, 2003 - Taylor & Francis
… Standard solutions containing 50 ppm each of the phenyl‐n‐propyl ketone, R‐1‐phenyl‐1‐butanol, and S‐1‐phenyl‐1‐butanol were prepared to test the precision and accuracy of the …
Number of citations: 2 www.tandfonline.com
MV Merritt, IW Chang, CA Flannery… - Journal of the …, 1995 - ACS Publications
… Abstract: The enantiomer-specific oxygen exchange rate constants of 1 -phenyl-1 -ethanol (1) and 1 -phenyl-1 -butanol (2) as a function of the change in configuration at the chiral …
Number of citations: 5 pubs.acs.org
YP Zhang, KP Lee, SH Kim, SH Choi… - …, 2004 - Wiley Online Library
… Sulfated β-CD (degree of substitution = 7–11), R-(1)-1phenyl-butanol, S-(2)-1-phenyl-1-butanol, 1-phenyl-2butanol, 2-phenylbutyrophenone, 2-phenyl-1-butanol, racemic samples, and …
MV Merritt, DB Anderson, KA Basu… - Journal of the …, 1994 - ACS Publications
… Abstract: The rate constants for three competing processes at the chiral center in the acid-catalyzed racemization of (/?)-!-phenyl-1 -propanoland (J?)-1 -phenyl-1-butanol at 64.5 ± 1.0 C …
Number of citations: 24 pubs.acs.org
O Grummitt, RM Vance - Journal of the American Chemical …, 1950 - ACS Publications
… Because Abragam had obtained the isomeric 1-phenyl-1butanol by reduction of the epoxide… The 1 -phenyl-1 -butanol was obtained through the Grignard reaction of n-propyl bromide …
Number of citations: 7 pubs.acs.org
EJ Panek, BL Neff, H Chu… - Journal of the American …, 1975 - ACS Publications
… Phosphorus oxychloride (20.0 g, 0.13 mol) was added dropwise to a stirred mixture of 1-phenyl-1-butanol (45.0 g, 0.30 mol) and pyridine (25.0 g, 0.95 mol). A reflux period of 4 hr …
Number of citations: 56 pubs.acs.org

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